molecular formula C15H12N2O3S B7817749 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B7817749
M. Wt: 300.3 g/mol
InChI Key: KKLONASLFCQOPF-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with a benzyl group at position 3, a methyl group at position 5, and a carboxylic acid at position 5. This scaffold is notable for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound is synthesized via alkylation or coupling reactions starting from precursors like ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, followed by hydrolysis to yield the carboxylic acid . Its structure allows for diverse modifications, making it a key intermediate for derivatives with enhanced bioactivity.

Properties

IUPAC Name

3-benzyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-11-13(21-12(9)15(19)20)16-8-17(14(11)18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLONASLFCQOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A mixture of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1 equiv), benzyl chloride (1.2 equiv), and potassium carbonate (2 equiv) in anhydrous dimethylformamide (DMF) is stirred at 50–60°C for 8–10 hours. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material. Post-reaction, the mixture is cooled, quenched with ice water, and filtered to isolate ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate as a white solid.

Key spectral data for the benzylated ester include:

  • 1H NMR (DMSO-d6): δ 1.29 (t, 3H, CH3), 2.88 (s, 3H, CH3), 4.39 (q, 2H, CH2), 5.11 (s, 2H, CH2Ph), 7.25–7.40 (m, 5H, Ar-H).

  • Yield: 82–85% after crystallization from 2-propanol.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. This is accomplished under alkaline conditions to avoid decarboxylation.

Saponification Protocol

A solution of ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1 equiv) in 10% aqueous sodium hydroxide is refluxed for 4–6 hours. The reaction mixture is then acidified to pH 2–3 with concentrated hydrochloric acid, precipitating 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid as a pale-yellow solid. Filtration and washing with cold water yield the pure product.

Characterization Data:

  • 1H NMR (DMSO-d6): δ 2.89 (s, 3H, CH3), 5.12 (s, 2H, CH2Ph), 7.26–7.41 (m, 5H, Ar-H), 13.1 (br s, 1H, COOH).

  • Mass Spec (ESI-MS): m/z 327.1 [M+H]+.

  • Yield: 78–83%.

Alternative Pathways and Modifications

CDI-Mediated Direct Carboxylic Acid Activation

In cases where ester hydrolysis is inefficient, 1,1’-carbonyldiimidazole (CDI) can activate the carboxylic acid for direct functionalization. However, this method is more relevant for amide formation than acid synthesis. For example, CDI facilitates coupling between the acid and benzylamines, but its use in hydrolysis remains atypical.

Industrial-Scale Considerations

Patent US20070010402A1 outlines a scalable process for synthesizing this compound, emphasizing cost-effective reagents and solvent recovery. Key adjustments include:

  • Replacing DMF with dimethylacetamide (DMAc) to reduce toxicity.

  • Using catalytic potassium iodide to accelerate benzylation.

  • Implementing continuous-flow reactors for ester hydrolysis, achieving 90% yield at 120°C.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing O-benzylation is minimized by using a polar aprotic solvent (DMF) and excess K2CO3, which deprotonates the NH group selectively. Side products, such as dialkylated species, are removed via column chromatography (silica gel, ethyl acetate/hexane).

Ester Hydrolysis Side Reactions

Over-acidification during hydrolysis can protonate the pyrimidine ring, leading to precipitation issues. Maintaining pH 2–3 and slow acid addition mitigates this.

Applications and Derivatives

While the carboxylic acid itself is a precursor to agriculturally active compounds (e.g., plant growth regulators), its amide derivatives exhibit antimicrobial and anticancer properties. For instance, N-(propan-2-yl)-3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide shows IC50 values of 1.2–3.8 µM against breast cancer cell lines.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[2,3-d]pyrimidine core to its corresponding oxo derivative.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the benzyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives.

  • Reduction: Formation of 3-Benzyl-5-methyl-4-hydroxy-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.

  • Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities, making it a candidate for drug development:

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidines, including 3-benzyl-5-methyl-4-oxo compounds, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use as antibiotics or antifungal agents .

Anticancer Properties

In vitro studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This makes them promising candidates for developing novel anticancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. Inhibition of DHFR can lead to decreased cell proliferation, particularly in rapidly dividing cells such as those found in tumors .

Agricultural Applications

The compound has shown potential as a plant growth regulator:

Growth Promotion

Studies have indicated that 3-benzyl-5-methyl-4-oxo derivatives can enhance plant growth by promoting root development and increasing biomass. These effects are attributed to the modulation of phytohormones like auxins and gibberellins .

Pest Resistance

Research suggests that this compound can improve resistance against certain pests and diseases by enhancing the plant's defense mechanisms. This could lead to reduced reliance on chemical pesticides, promoting sustainable agricultural practices .

Material Sciences

The unique structure of 3-benzyl-5-methyl-4-oxo-thieno[2,3-d]pyrimidine derivatives allows for applications in material sciences:

Organic Electronics

Due to their electronic properties, these compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films makes them suitable candidates for electronic applications .

Photovoltaic Applications

Research indicates that thieno[2,3-d]pyrimidine derivatives can be used as sensitizers in dye-sensitized solar cells (DSSCs), improving the efficiency of light absorption and conversion into electrical energy .

Mechanism of Action

The mechanism by which 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity in pathogens. In anticancer applications, it may interfere with cell signaling pathways and induce cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[2,3-d]pyrimidine scaffold is highly versatile, and minor structural changes significantly alter biological activity, solubility, and target specificity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name R3 R5 R6 Key Biological Activity Source
3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Benzyl Methyl Carboxylic acid Moderate antimicrobial activity against Gram-positive bacteria; partial TrmD inhibition
N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide H Methyl Benzylamide Enhanced activity against S. aureus and B. subtilis; para-substituents improve efficacy
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-...-6-carboxamide (2d) Amino Methyl Benzylthio, Amide Broad-spectrum activity, including Proteus vulgaris and P. aeruginosa
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate H Methyl Ethyl ester Intermediate for hydrolysis to carboxylic acid; higher lipophilicity
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carbohydrazide H Methyl Carbohydrazide Forms oxadiazole derivatives; potential for improved solubility
3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Methyl Methyl Carboxylic acid Reduced antimicrobial activity compared to benzyl derivatives; altered electronic effects

Key Findings:

Substituent Effects on Antimicrobial Activity :

  • Benzyl vs. Methyl at R3 : The benzyl group at R3 (target compound) enhances lipophilicity and may improve membrane penetration, contributing to moderate Gram-positive activity. In contrast, 3,5-dimethyl derivatives show reduced potency, likely due to steric hindrance .
  • Carboxylic Acid vs. Amide at R6 : Carboxylic acid derivatives (target compound) exhibit lower in vitro activity compared to benzylamides (e.g., MIC values for S. aureus: 32 µg/mL vs. 8 µg/mL) . However, the acid group may facilitate hydrogen bonding with bacterial targets like TrmD .

Synthetic Flexibility: The carboxylic acid at R6 serves as a handle for further derivatization. For example, coupling with benzylamines via 1,1’-carbonyldiimidazole yields amides with superior activity . Alkylation at R2 (e.g., benzylthio in compound 2d) introduces sulfur atoms, improving activity against Gram-negative strains like P. aeruginosa .

Mechanistic Insights :

  • Docking studies suggest that benzylcarboxamide derivatives partially inhibit TrmD, a tRNA methyltransferase critical for bacterial viability. The benzyl group’s aromaticity may stabilize π-π interactions in the enzyme’s active site .
  • The carboxylic acid in the target compound may form salt bridges with basic residues, but its polar nature limits cell permeability compared to amides .

Physicochemical Properties :

  • Solubility : Carboxylic acid derivatives (logP ~1.5) are more water-soluble than esters (logP ~2.5) or amides (logP ~3.0), impacting bioavailability .
  • Stability : Thioether derivatives (e.g., compound 2d) show improved metabolic stability over esters, which are prone to hydrolysis .

Biological Activity

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, a compound belonging to the thienopyrimidine family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

Molecular Structure

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 421562-28-9

The compound features a thieno[2,3-d]pyrimidine core structure, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study focused on synthesizing amides from this compound revealed a broad spectrum of antibacterial activity against various strains. The ethyl ester derivative was particularly effective against Bacillus subtilis and Candida albicans .

Table 1: Antimicrobial Activity of Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Ethyl ester of 3-benzyl-5-methyl...Bacillus subtilis32 µg/mL
Ethyl ester of 3-benzyl-5-methyl...Candida albicans64 µg/mL
Other amides synthesizedVarious Gram-positive bacteriaVaries (up to 128 µg/mL)

The biological activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis and interfere with nucleic acid metabolism. The presence of the thieno[2,3-d]pyrimidine moiety is essential for binding to bacterial enzymes involved in these processes.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Thienopyrimidine Core : Using thiophene derivatives and pyrimidine precursors.
  • Carboxylation : Introducing the carboxylic acid group via standard organic synthesis techniques.
  • Amidation : Reacting with various amines to produce active derivatives.

Case Study: Synthesis and Evaluation

A case study published in ScienceRise demonstrated the synthesis of several amides from this compound and evaluated their antimicrobial properties using WHO-recommended methods . The study concluded that specific derivatives showed promising results against resistant bacterial strains.

Q & A

Q. What synthetic routes are recommended for preparing 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, and what challenges exist in its synthesis?

  • Methodological Answer: The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors, followed by functionalization of the carboxylic acid group. A key challenge is the low reactivity of the ester intermediate (e.g., ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate), which complicates direct amidation with benzylamine. To address this, peptide coupling reagents (e.g., HATU, EDCI) are employed to facilitate amide bond formation, bypassing the need for reactive ester intermediates .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

  • Methodological Answer: Essential techniques include:
  • Melting point determination (via electrothermal apparatus) to assess purity .
  • Elemental analysis (CHNS) to confirm stoichiometry .
  • Spectroscopic methods (e.g., 1^1H/13^{13}C NMR, IR) to verify the benzyl substitution and carbonyl functionalities.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer: The compound and its derivatives exhibit moderate antimicrobial activity against Gram-negative strains such as Proteus vulgaris and Pseudomonas aeruginosa. Activity is typically assessed via broth microdilution assays (MIC values) and validated with docking studies against bacterial targets like TrmD methyltransferase .

Advanced Research Questions

Q. How can synthesis yields be optimized when ester intermediates exhibit low reactivity?

  • Methodological Answer: To enhance reactivity:
  • Use carbodiimide-based coupling reagents (e.g., DCC, EDCI) with activating agents like HOBt to improve amidation efficiency .
  • Explore microwave-assisted synthesis to accelerate reaction kinetics.
  • Optimize solvent systems (e.g., DMF or THF) to stabilize reactive intermediates .

Q. Which structural modifications enhance antimicrobial efficacy, and how is SAR analyzed?

  • Methodological Answer:
  • Benzylthio substitution at the 2-position (e.g., compound 2d in ) significantly improves activity against P. vulgaris.
  • SAR analysis involves synthesizing analogs with varied substituents (e.g., alkyl, aryl, or heteroaryl groups) and correlating their electronic/steric properties with bioactivity. Docking studies (e.g., TrmD binding affinity) guide rational design .

Q. How do in silico docking studies (e.g., with TrmD) inform derivative design?

  • Methodological Answer:
  • Molecular docking (using software like AutoDock Vina) predicts binding modes and affinity to TrmD’s active site.
  • Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the benzyl moiety. Derivatives with improved fit (lower binding energy) are prioritized for synthesis .

Q. How should discrepancies between in vitro activity and computational predictions be resolved?

  • Methodological Answer:
  • Re-evaluate assay conditions (e.g., bacterial strain variability, culture media).
  • Validate docking parameters (force fields, solvation models) using co-crystallized ligands as controls.
  • Perform molecular dynamics simulations to assess target flexibility and ligand stability in the binding pocket .

Q. What strategies improve solubility and bioavailability for pharmacological studies?

  • Methodological Answer:
  • Salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility.
  • Prodrug approaches : Esterification of the carboxylic acid group for improved membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance delivery .

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